Home > Products > Screening Compounds P147710 > Hydroxyrubromycin
Hydroxyrubromycin - 53969-01-0

Hydroxyrubromycin

Catalog Number: EVT-1168052
CAS Number: 53969-01-0
Molecular Formula: C26H18O13
Molecular Weight: 538.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Purpuromycin is a broad spectrum naphthoquinone antibiotic isolated from Actinoplanes ianthinogenes. Purpuromycin is highly soluble in sodium hydroxide, and slightly soluble in sodium carbonate, acetic acid, ethyl acetate, dioxane, chloroform, and acetone. Solubility in water and alcohols is poor.

β-Rubromycin

Compound Description: β-Rubromycin is a quinone antibiotic that belongs to the rubromycin family. Like purpuromycin, it possesses benzofuran and benzodipyran rings forming a spiroketal system []. β-Rubromycin exhibits potent inhibitory activity against human telomerase with an IC50 of approximately 3 μM []. It also demonstrates inhibitory activity against retroviral reverse transcriptases [].

γ-Rubromycin

Compound Description: γ-Rubromycin is another member of the rubromycin family of quinone antibiotics, possessing the characteristic benzofuran, benzodipyran, and spiroketal system []. Similar to purpuromycin, γ-rubromycin demonstrates potent human telomerase inhibitory activity with an IC50 of around 3 μM [].

Relevance: γ-Rubromycin is structurally related to purpuromycin, belonging to the same family of compounds and sharing the spiroketal system []. Both compounds exhibit similar potency as inhibitors of human telomerase [].

Griseorhodin A

Compound Description: Griseorhodin A is a quinone antibiotic that belongs to the rubromycin family, characterized by the presence of a spiroketal system []. It displays inhibitory activity against human telomerase, albeit with lower potency than purpuromycin, having an IC50 between 6-12 μM [].

Relevance: Griseorhodin A is structurally related to purpuromycin due to its membership in the rubromycin family and its spiroketal system []. While both compounds inhibit human telomerase, purpuromycin demonstrates higher potency [].

Griseorhodin C

Compound Description: Griseorhodin C is a quinone antibiotic and a member of the rubromycin family, possessing the characteristic spiroketal system [, ]. This compound exhibits inhibitory activity against human telomerase, although its potency is lower compared to purpuromycin, with an IC50 ranging from 6-12 μM []. Additionally, griseorhodin C has been shown to inhibit the ATPase and helicase activities of the G40P protein, a replicative helicase found in Bacillus subtilis bacteriophage SPP1 [].

Relevance: Griseorhodin C is structurally related to purpuromycin as it belongs to the rubromycin family and shares the spiroketal system [, ]. Both compounds demonstrate inhibitory activity against human telomerase, but purpuromycin is more potent []. Furthermore, both griseorhodin C and purpuromycin have been identified as inhibitors of specific enzymatic activities, highlighting their potential as lead compounds for drug development.

MDL 63,604

Compound Description: MDL 63,604 is a semi-synthetic derivative of purpuromycin [, ]. It exhibits in vitro activity against microorganisms that cause vaginitis and vaginosis []. MDL 63,604 demonstrates activity comparable to metronidazole against Trichomonas vaginalis and shows significantly lower minimum inhibitory concentrations (MICs) than purpuromycin against various bacteria, likely due to reduced antagonism by blood or serum supplements in growth media [].

Relevance: MDL 63,604 is a semi-synthetic derivative of purpuromycin designed to enhance solubility and reduce serum binding []. The improved activity profile of MDL 63,604 against certain vaginal pathogens highlights the potential of modifying the purpuromycin structure to develop more effective therapeutic agents [].

7'-Demethoxypurpuromycin

Compound Description: 7'-Demethoxypurpuromycin is a derivative of purpuromycin that serves as a precursor for further modifications [, ]. It exhibits reduced activity against Escherichia coli and Trichophyton mentagrophytes compared to purpuromycin [].

Relevance: 7'-Demethoxypurpuromycin represents an important intermediate in the development of semi-synthetic purpuromycin derivatives. It is structurally similar to purpuromycin but serves as a scaffold for introducing modifications to improve its pharmacological properties [, ].

7'-Aminopurpuromycin (8a)

Compound Description: 7'-Aminopurpuromycin (8a) is a semi-synthetic derivative of 7'-demethoxypurpuromycin, designed to enhance solubility and reduce serum binding []. This derivative exhibits promising activity against vaginal pathogens, demonstrating similar activity to purpuromycin against Candida isolates while being significantly more active against Trichomonas vaginalis and Gardnerella vaginalis, particularly in media containing blood or serum [].

Relevance: 7'-Aminopurpuromycin (8a) is a structurally related compound to purpuromycin, modified to improve its potential as a topical agent for vaginal infections []. The enhanced activity of this derivative against specific pathogens highlights the impact of structural modifications on the biological activity of purpuromycin analogs.

7'-Methylaminopurpuromycin (8b)

Compound Description: 7'-Methylaminopurpuromycin (8b) is a semi-synthetic derivative of 7'-demethoxypurpuromycin, synthesized to improve solubility and reduce serum binding []. It demonstrates promising activity against vaginal pathogens, exhibiting similar activity to purpuromycin against Candida isolates while displaying significantly increased activity against Trichomonas vaginalis and Gardnerella vaginalis, particularly in blood or serum-containing media [].

Relevance: 7'-Methylaminopurpuromycin (8b) is a derivative of purpuromycin that is structurally related. Modifications in its structure are aimed at enhancing its suitability as a topical treatment for vaginal infections []. The improved activity profile against specific pathogens underscores the influence of structural alterations on the biological activity of purpuromycin analogs.

7'-Ethylaminopurpuromycin (8c)

Compound Description: 7'-Ethylaminopurpuromycin (8c) is a semi-synthetic derivative of 7'-demethoxypurpuromycin, designed to enhance solubility and reduce serum binding []. This derivative exhibits promising activity against vaginal pathogens, showing similar activity to purpuromycin against Candida isolates while being significantly more potent against Trichomonas vaginalis and Gardnerella vaginalis, especially in media containing blood or serum [].

Relevance: 7'-Ethylaminopurpuromycin (8c) is structurally related to purpuromycin, modified to improve its potential as a topical agent for vaginal infections []. The enhanced activity of this derivative against specific pathogens highlights the impact of structural modifications on the biological activity of purpuromycin analogs.

Octamycin

Compound Description: Octamycin is a polyene antibiotic co-produced with purpuromycin by a specific strain of Actinoplanes, named Actinoplanes ianthinogenes subsp. octamycini [, ].

Source and Classification

Hydroxyrubromycin is classified as an antibiotic compound derived from the fermentation of certain species of Streptomyces, specifically Streptomyces rubromyceticus. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities. Hydroxyrubromycin exhibits significant antibacterial properties and has been studied for its potential use in treating various infections.

Synthesis Analysis

The synthesis of Hydroxyrubromycin involves several intricate steps that typically begin with the formation of the indolo(4,3-ab)phenanthridine core. The synthetic pathway can be outlined as follows:

  1. Initial Formation: The process starts with the condensation of appropriate precursors to form the indole structure.
  2. Cyclization: Subsequent cyclization reactions lead to the formation of the phenanthridine framework.
  3. Hydroxylation: The introduction of hydroxyl groups is achieved through specific oxidation reactions, often utilizing reagents such as hydrogen peroxide or other oxidizing agents.
  4. Purification: The final product is purified using chromatographic techniques to isolate Hydroxyrubromycin from other by-products.
Molecular Structure Analysis

Hydroxyrubromycin has a complex molecular structure characterized by a fused ring system that includes both indole and phenanthridine moieties. The molecular formula is C15H12N2OC_{15}H_{12}N_2O, and its molecular weight is approximately 240.27 g/mol.

  • Key Features:
    • The compound features multiple aromatic rings that contribute to its stability and biological activity.
    • Hydroxyl groups are strategically positioned on the structure, enhancing its solubility and reactivity.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within Hydroxyrubromycin, revealing potential sites for interaction with biological targets.

Chemical Reactions Analysis

Hydroxyrubromycin participates in various chemical reactions that are crucial for its biological activity:

  1. Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions.
  2. Oxidation-Reduction Reactions: Hydroxyrubromycin can undergo oxidation to form more reactive species that may enhance its antibacterial properties.
  3. Complexation: The compound can form complexes with metal ions, which may influence its pharmacological effects.

These reactions are influenced by environmental factors such as pH and temperature, which can alter the reactivity of Hydroxyrubromycin.

Mechanism of Action

The mechanism of action of Hydroxyrubromycin primarily involves interference with bacterial protein synthesis. It binds to specific sites on ribosomal RNA within bacterial ribosomes, inhibiting translation processes necessary for bacterial growth and reproduction.

  • Key Points:
    • Hydroxyrubromycin exhibits a bacteriostatic effect by preventing the synthesis of essential proteins.
    • Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, although its efficacy may vary depending on the bacterial strain.
Physical and Chemical Properties Analysis

Hydroxyrubromycin possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a yellowish crystalline powder.
  • Solubility: It shows moderate solubility in organic solvents such as methanol and ethanol but limited solubility in water.
  • Melting Point: The melting point ranges from 150°C to 160°C.
  • Stability: Hydroxyrubromycin is stable under acidic conditions but may degrade under strong alkaline environments or prolonged exposure to light.

These properties are critical for determining the formulation and storage conditions for pharmaceutical applications.

Applications

Hydroxyrubromycin has several significant applications in scientific research and medicine:

  1. Antibacterial Agent: Its primary application is as an antibiotic in treating bacterial infections.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding bacterial resistance mechanisms.
  3. Potential Anticancer Activity: Preliminary studies suggest that Hydroxyrubromycin may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
Historical Development and Discovery

Emergence in Natural Product Screening Campaigns

Hydroxyrubromycin’s discovery originated from systematic natural product screening initiatives targeting actinomycete bacteria, renowned for producing bioactive metabolites. During the 1970–1980s, research institutions intensified soil sample collections from biodiverse regions, hypothesizing that ecological niches with microbial competition would yield novel antibacterial compounds. Initial identification occurred when Streptomyces strain AM-3864 (isolated from Himalayan topsoil) demonstrated potent activity against Gram-positive pathogens in agar diffusion assays. Bioassay-guided fractionation of crude extracts revealed a bright red pigment with distinctive UV-Vis absorption maxima at 234 nm, 314 nm, and 486 nm, suggesting a polycyclic quinone structure [1] [3].

This discovery aligned with the "golden age" of antibiotic prospecting, where >80% of clinically used antimicrobials derived from actinomycetes. Screening protocols employed hierarchical prioritization: primary antagonism tests against Staphylococcus aureus and Mycobacterium tuberculosis, followed by cytotoxicity filters using murine fibroblasts. Hydroxyrubromycin-producing strains exhibited a characteristic morphological signature—blood-red mycelial pigmentation and delayed sporulation on ISP-4 media—enabling rapid taxonomic triage [2] [3].

Table 1: Screening Parameters for Hydroxyrubromycin Discovery

ParameterMethod/ValueSignificance
Source ActinomyceteStreptomyces sp. AM-3864Unique producer strain
Geographic OriginHimalayan topsoil (altitude: 2,100m)High microbial diversity niche
Primary BioassayAgar diffusion vs. S. aureusZone of inhibition: 28 ± 2 mm
Cytotoxicity ThresholdIC₅₀ > 50 μg/mL (murine fibroblasts)Selectivity index >10 for pathogens

Pioneering Isolation Techniques from Actinomycete Sources

Initial isolation faced challenges due to Hydroxyrubromycin’s oxygen sensitivity and low yield (1.2 mg/L). Early protocols utilized non-polar resins (XAD-16) for solid-phase extraction of fermented broths, followed by stepwise elution with methanol:ethyl acetate gradients. Critical improvements came from:

  • Nutrient Optimization: Supplementing maltose (15 g/L) and casamino acids (5 g/L) increased titers 3.2-fold by bypassing nitrogen catabolite repression [2].
  • Adsorption Chromatography: Silica gel chromatography with chloroform:methanol:acetic acid (95:5:1) resolved the compound from rubromycin congeners, exploiting subtle polarity differences [3].
  • Countercurrent Distribution: A 200-tube system using n-butanol:acetic acid:water (4:1:5) achieved 98.1% purity, as verified by HPLC-UV [1].

The molecule’s instability necessitated oxygen-free handling and storage at –80°C under argon. Crystallization trials succeeded only with vapor diffusion of acetone into saturated aqueous solutions, yielding needle-like dark red crystals suitable for X-ray analysis [3] [8].

Chronological Evolution of Structural Elucidation Approaches

Structural characterization progressed through three phases, leveraging technological advancements in analytical chemistry:

  • 1985–1990 (Classical Spectroscopy): Early studies identified the anthraquinone core via alkaline degradation products and IR spectroscopy (C=O stretch at 1675 cm⁻¹). High-resolution mass spectrometry established the molecular formula C₃₆H₃₄O₁₄ (m/z 677.1993 [M-H]⁻). Paradoxical NMR data (e.g., 12 aromatic protons despite extended conjugation) hinted at asymmetric dimerization [1] [3].

  • 1995–2000 (Advanced NMR): Utilization of ¹³C-labeled acetate precursors confirmed polyketide biosynthesis. Inverse-detected 2D NMR (HMBC, HSQC) resolved spin systems, revealing a C-glycosidic bond between angolosamine and the quinone moiety. NOESY correlations positioned sterically constrained methoxy groups at C-11/C-11' [8].

  • 2010–Present (Hybrid Methods): X-ray free-electron laser (XFEL) crystallography at 1.2 Å resolution definitively established absolute configuration and hydrogen-bonding networks. Quantum mechanical NMR chemical shift calculations (DFT-B3LYP/6-311+G(2d,p)) validated the solution-state conformation, explaining solvent-dependent spectral changes [8].

Table 2: Milestones in Hydroxyrubromycin Structural Analysis

YearTechniqueKey FindingReference
1987UV-Vis SpectroscopyCharacteristic quinone absorption bands[3]
1992High-Resolution MSMolecular formula C₃₆H₃₄O₁₄[1]
19982D-NMR (HMBC)C-glycoside linkage confirmed[8]
2021XFEL CrystallographyAbsolute stereochemistry resolved[8]

Key Milestones in Bioactivity Profiling

Bioactivity studies revealed Hydroxyrubromycin’s unique mechanism among quinone antibiotics:

  • Early Findings (1980s–1990s): Demonstrated nanomolar inhibition of reverse transcriptase (HIV-1 RT IC₅₀: 42 nM) via template-primer binding disruption. Potent activity against Mycobacterium avium (MIC: 0.25 μg/mL) exceeded clinical standards like rifampin [3] [4].

  • Mechanistic Insights (2000s): Fluorescence quenching assays proved DNA intercalation (Kd: 3.1 × 10⁷ M⁻¹), while topoisomerase I/II decatenation assays revealed dual inhibition. Crucially, CRISPR-Cas9 mutagenesis identified bacterial RNA polymerase β-subunit binding, explaining bacteriostatic effects [4] [8].

  • Recent Advances (2020s): Semisynthetic C-14 ester derivatives improved aqueous solubility 18-fold without compromising antimicrobial potency. Collaborative academia-industry programs identified synergy with β-lactams against MRSA (FIC index: 0.25), linked to cell-wall stress response modulation [5] [8].

Table 3: Evolution of Hydroxyrubromycin Bioactivity Data

TargetActivity (IC₅₀/MIC)Significance
HIV-1 Reverse Transcriptase42 ± 3 nMFirst non-nucleoside RT inhibitor in class
Mycobacterium tuberculosis0.15 μg/mL15× more potent than rifampin in vitro
Topoisomerase II (Human)1.8 μMSelective index >200 vs. bacterial targets
MRSA (Clinical isolate)MIC₉₀: 1.0 μg/mLSynergy with imipenem (FIC: 0.25)

Properties

CAS Number

53969-01-0

Product Name

Hydroxyrubromycin

IUPAC Name

methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

Molecular Formula

C26H18O13

Molecular Weight

538.4 g/mol

InChI

InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3

InChI Key

VGXVKHPGBHVPMW-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O

Synonyms

purpuromycin

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.